molecular formula C26H26N4O3S B11565325 propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11565325
M. Wt: 474.6 g/mol
InChI Key: COIOZQOOOWTTIW-UHFFFAOYSA-N
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Description

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, cyano groups, and a sulfanyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction is carried out under mild heating conditions, often in solvents like isopropanol, with yields up to 87% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano groups.

    Substitution: The sulfanyl and amino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could convert cyano groups to amines.

Scientific Research Applications

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano and amino groups may play a role in binding to active sites, while the pyran ring and sulfanyl-substituted pyridine moiety could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the sulfanyl-substituted pyridine moiety and the trimethylpyridine ring distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C26H26N4O3S/c1-14(2)32-26(31)23-21(13-34-25-19(11-27)16(4)15(3)17(5)30-25)33-24(29)20(12-28)22(23)18-9-7-6-8-10-18/h6-10,14,22H,13,29H2,1-5H3

InChI Key

COIOZQOOOWTTIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)OC(C)C)C#N)C

Origin of Product

United States

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